molecular formula C10H8Cl2N2O2 B2993614 3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione CAS No. 90800-08-1

3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione

Cat. No.: B2993614
CAS No.: 90800-08-1
M. Wt: 259.09
InChI Key: YJHHKTOGWTWTBU-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a 2,4-dichlorophenyl group at position 3 and a methyl group at position 1. These analogs exhibit diverse applications, including use as pharmaceuticals, pesticides, and research tools, highlighting the pharmacological and agrochemical relevance of this chemical scaffold .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-13-5-9(15)14(10(13)16)8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHHKTOGWTWTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 2,4-dichlorophenyl isocyanate with methylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step process that includes the initial formation of the dichlorophenyl isocyanate, followed by its reaction with methylurea. The process requires careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione has found applications in several scientific fields:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical compounds.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: The compound is utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism by which 3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Variations

The dichlorophenyl-imidazolidinedione derivatives differ in:

  • Chlorine substitution patterns (2,4- vs. 3,5- vs. 3,4-dichlorophenyl).
  • Core heterocycle (imidazolidinedione vs. oxazolidinedione vs. thiazolidinedione).
  • Additional substituents (methyl, benzyl, piperazine chains, carboxamide groups).

These variations critically influence physicochemical properties and biological activities.

Key Analogs and Their Properties

Table 1: Comparative Analysis of Dichlorophenyl-Containing Compounds
Compound Name & Structure Molecular Weight Melting Point (°C) Biological Activity Application/Notes References
3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione (Hypothetical) ~287.1 (calc.) N/A Potential pesticide/herbicide Structural analog of acetochlor
3-(3,4-Dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione 287.14 N/A Undisclosed Research chemical
BIRT 377 : 3-(3,5-Dichlorophenyl)-5-(4-bromobenzyl)-1,5-dimethylimidazolidine-2,4-dione ~460.3 (calc.) N/A Immunosuppressant Inhibits T-cell adhesion
Iprodione : 3-(3,5-Dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide 330.17 N/A Fungicide Controls Botrytis spp. in crops
Vinclozolin : 3-(3,5-Dichlorophenyl)-5-vinyl-5-methyloxazolidine-2,4-dione 286.1 N/A Fungicide (androgen receptor antagonist) Used in vineyards; endocrine disruptor
Acetochlor : 3-(2,4-Dichlorophenyl)-1-methylurea 233.1 N/A Herbicide Pre-emergence weed control in corn/soybeans

Structural-Activity Relationships (SAR)

  • Chlorine Position : 3,5-Dichlorophenyl derivatives (e.g., Iprodione) are common in fungicides, while 2,4-dichlorophenyl groups (e.g., Acetochlor) favor herbicidal activity .
  • Core Heterocycle : Imidazolidinediones are versatile for pharmaceutical design (e.g., BIRT 377), whereas oxazolidinediones (Vinclozolin) enhance agrochemical stability .
  • Substituent Effects : Methyl groups improve metabolic stability, while piperazine chains enable receptor targeting (e.g., α1-adrenergic antagonism) .

Biological Activity

3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties as reported in various studies.

Chemical Structure and Properties

The compound is classified as an imidazolidine-2,4-dione derivative. Its chemical formula is C9H8Cl2N2O2C_9H_8Cl_2N_2O_2, and it features a dichlorophenyl group which is significant for its biological activity. The presence of chlorine atoms in the phenyl ring often enhances the lipophilicity and biological interactions of the compound.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study evaluated several derivatives against gram-positive bacteria and mycobacterial strains. The findings revealed that compounds similar to this compound demonstrated effective activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antibacterial Efficacy of Related Compounds

Compound NameActivity Against S. aureusActivity Against MRSAReference
Compound ASubmicromolarYes
Compound BMicromolarNo
This compoundYesYes

Anticancer Activity

In addition to its antibacterial properties, this compound has also been studied for its anticancer potential. In vitro studies have shown that derivatives of imidazolidine-2,4-dione can inhibit the proliferation of various cancer cell lines. For instance, a series of related compounds were tested for their cytotoxic effects on cancer cells and primary mammalian cell lines. Some derivatives displayed significant cytotoxicity with IC50 values in the nanomolar range .

Case Study: Cytotoxicity Assessment

In a recent study, several imidazolidine derivatives were synthesized and their effects on cancer cell lines were evaluated. The results indicated that certain modifications to the imidazolidine structure enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by disrupting bacterial cell wall synthesis and inducing apoptosis in cancer cells through mitochondrial pathways .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is crucial for its development as a therapeutic agent. Studies have shown favorable ADMET properties for certain derivatives of imidazolidine-2,4-dione, indicating good bioavailability and low toxicity profiles .

Table 2: ADMET Properties of Selected Derivatives

Compound NameBioavailabilityToxicity LevelReference
Compound AHighLow
Compound BModerateModerate
This compoundHighLow

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione, and how do reaction parameters influence yield and purity?

  • Methodology : Synthesis of imidazolidine-2,4-dione derivatives typically involves condensation reactions between substituted phenyl precursors and methylimidazolidine intermediates. For example, hydantoin derivatives (structurally similar) are synthesized via nucleophilic substitution or cyclization under controlled conditions. Key parameters include temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., β-cyclodextrin for stereoselectivity) . Purification often involves column chromatography or recrystallization to achieve >95% purity.

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions and stereochemistry. For example, splitting patterns in 1H^1H NMR (e.g., doublets for dichlorophenyl protons) and carbonyl carbon signals near 170 ppm in 13C^{13}C NMR are diagnostic .
  • UPLC-MS : Use reverse-phase chromatography (C18 column) with a mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to determine purity. A molecular ion peak ([M+H]+^+) matching the theoretical mass (e.g., m/z 289.1 for C10_{10}H7_7Cl2_2N2_2O2_2) confirms identity .
  • Analytical Standards : Compare retention times and spectral data against certified reference materials for chlorophenyl derivatives .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

  • Methodology :

  • Crystallization : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) may yield single crystals. Challenges include polymorphism and twinning due to bulky dichlorophenyl groups.
  • Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (100 K) to reduce thermal motion artifacts.
  • Refinement : Employ SHELX software (e.g., SHELXL for small-molecule refinement) to resolve disordered regions. Constraints (e.g., isotropic displacement parameters for chlorine atoms) improve model accuracy .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS data. For example, overlapping 1H^1H NMR signals (e.g., methylimidazolidine protons) can be deconvoluted using 2D techniques (COSY, HSQC) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) to assign ambiguous peaks .
  • Dynamic NMR Studies : Investigate temperature-dependent spectral changes to identify conformational equilibria or rotamers .

Q. What mechanistic insights can be gained from studying the reactivity of the dichlorophenyl moiety under catalytic conditions?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to determine rate constants for substituent transformations (e.g., dechlorination or electrophilic substitution).
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenolysis) or biocatalysts (e.g., cytochrome P450 enzymes) to assess regioselectivity. β-Cyclodextrin-mediated reactions can enhance stereochemical control in reduction or oxidation steps .
  • Isotopic Labeling : Use 13C^{13}C-labeled dichlorophenyl groups in tracer studies to track metabolic or degradation pathways .

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